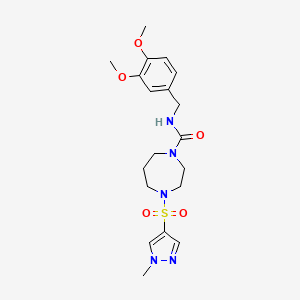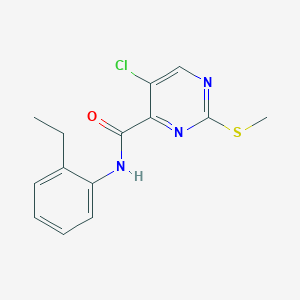
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as E7090, is a small molecule inhibitor that is currently being studied for its potential therapeutic applications. This compound has shown promise in inhibiting angiogenesis, which is the formation of new blood vessels, and has been studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied for its potential use in cancer treatment, specifically in inhibiting angiogenesis. Angiogenesis is a critical step in tumor growth and metastasis, and inhibitors of angiogenesis have shown promise in cancer treatment. This compound has been shown to inhibit the activity of the VEGF receptor 2, which is a key player in angiogenesis.
Wirkmechanismus
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide inhibits the activity of the VEGF receptor 2 by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in angiogenesis. By inhibiting angiogenesis, this compound may prevent the growth and spread of tumors.
Biochemical and Physiological Effects
This compound has been shown to inhibit angiogenesis in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit tumor growth and reduce the number of blood vessels in the tumor. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is that it has shown promising results in preclinical studies. However, one limitation is that the yield of the synthesis method is relatively low, which may limit the availability of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for 5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide research. One potential direction is to study its potential use in combination with other anti-cancer agents. Another direction is to investigate its potential use in other diseases that involve angiogenesis, such as age-related macular degeneration. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Synthesemethoden
The synthesis of 5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 2-amino-5-chloropyrimidine-4-carboxamide with 2-ethylphenyl isothiocyanate and sodium hydride in DMF at elevated temperatures. The resulting product is then treated with methyl iodide to form this compound. The yield of this synthesis method is reported to be around 30%.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-9-6-4-5-7-11(9)17-13(19)12-10(15)8-16-14(18-12)20-2/h4-8H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZINUFHWCLXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)
![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)

![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)
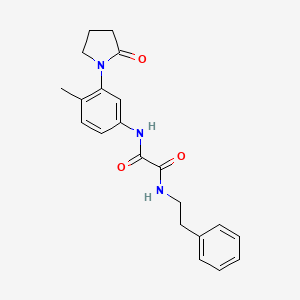
![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)
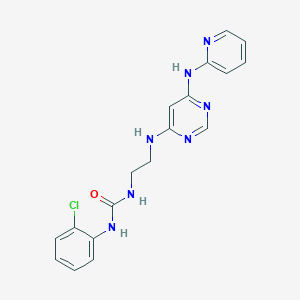
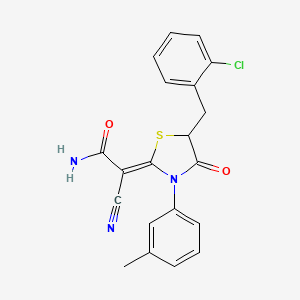
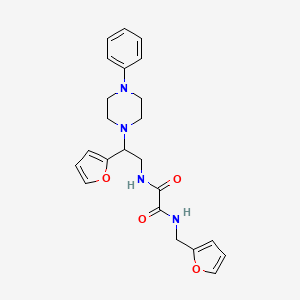
![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2700356.png)
